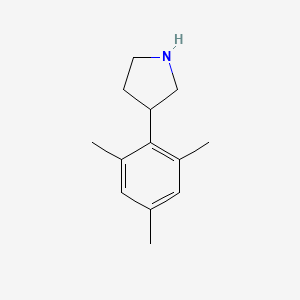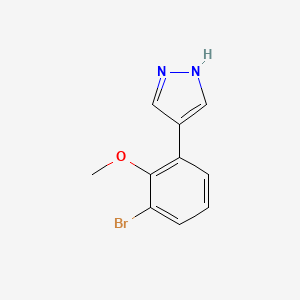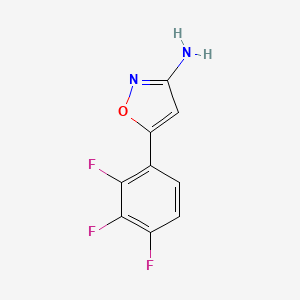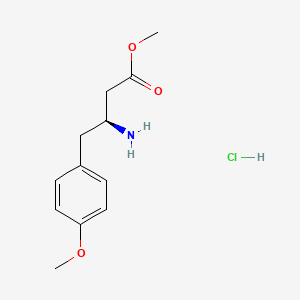
methyl(3S)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include an amino group and a methoxyphenyl group, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Esterification: The resulting intermediate undergoes esterification using methanol and a strong acid catalyst such as hydrochloric acid to form the methyl ester.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and esterification reactions.
Flow Microreactors: Employing flow microreactors for more efficient and sustainable synthesis.
Purification: Large-scale purification methods such as continuous chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoate hydrochloride .
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate .
Uniqueness
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride stands out due to its unique combination of an amino group and a methoxyphenyl group, which imparts specific chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H18ClNO3 |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
DUXZJBRGAPXPCQ-PPHPATTJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


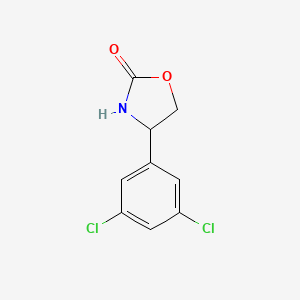
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
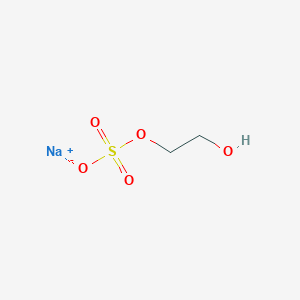
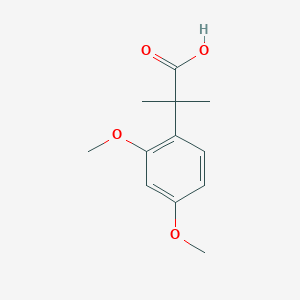
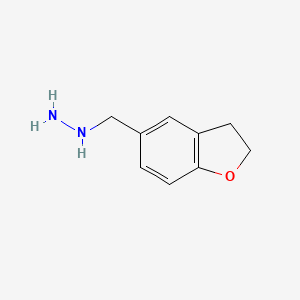

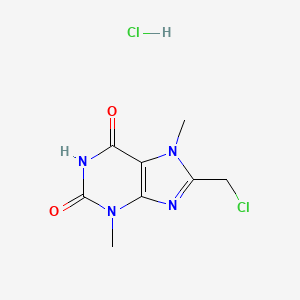
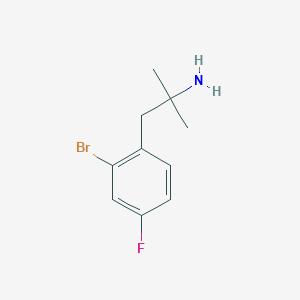

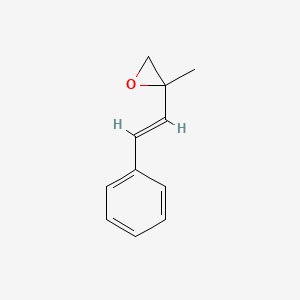
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
